N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide
Description
N-(3-Iodophenyl)-4-(thiophen-2-yl)butanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a thiophene ring at the 4-position and a 3-iodophenyl group at the nitrogen atom. This compound is structurally characterized by its electron-rich thiophene moiety and the bulky, electron-deficient iodophenyl substituent.
Properties
Molecular Formula |
C14H14INOS |
|---|---|
Molecular Weight |
371.24 g/mol |
IUPAC Name |
N-(3-iodophenyl)-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17) |
InChI Key |
PXWUPTZAKVPFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide typically involves the following steps:
Formation of the iodophenyl intermediate: The starting material, 3-iodoaniline, undergoes a reaction with an appropriate acylating agent to form the 3-iodophenyl intermediate.
Coupling with thiophen-2-yl group: The intermediate is then coupled with a thiophen-2-yl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Formation of the butanamide backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6M) :
Yields 4-(thiophen-2-yl)butanoic acid and 3-iodoaniline hydrochloride. -
Basic Hydrolysis (NaOH, 10%) :
Produces the sodium salt of the carboxylic acid and 3-iodoaniline.
Kinetic Data :
| Condition | Temperature | Half-Life (h) | Reference |
|---|---|---|---|
| 6M HCl | 80°C | 2.5 | |
| 10% NaOH | 60°C | 4.2 |
Cross-Coupling Reactions at the Iodo Substituent
The iodine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/Et₃N at 100°C .-
Product: N-(3-biphenyl)-4-(thiophen-2-yl)butanamide.
-
-
Sonogashira Coupling :
With terminal alkynes (e.g., 4-ethynylanisole) using Pd(PPh₃)₂Cl₂ and CuI in Et₃N .-
Product: Alkyne-functionalized derivative.
-
Representative Yields :
| Reaction Type | Catalyst System | Yield | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Et₃N | 88% | |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | 61% |
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution:
-
Sulfonation :
Reacts with chlorosulfonic acid (ClSO₃H) at 0°C to yield sulfonated derivatives. -
Nitration :
HNO₃/H₂SO₄ at 50°C introduces nitro groups at the 5-position of thiophene .
Regioselectivity :
Electrophiles preferentially attack the α-position (C5) of the thiophene ring due to electron-rich π-clouds .
Functionalization of the Butanamide Chain
The butanamide backbone can be modified:
-
Reduction :
LiAlH₄ reduces the amide to a tertiary amine (N-(3-iodophenyl)-4-(thiophen-2-yl)butylamine) . -
Oxidation :
KMnO₄ in acidic medium oxidizes the thiophene ring to a sulfone, altering electronic properties .
Stability and Degradation
-
Photodegradation :
Exposure to UV light (λ = 254 nm) in methanol results in cleavage of the C–I bond, forming a phenyl radical intermediate . -
Thermal Stability :
Decomposes above 250°C, as confirmed by thermogravimetric analysis (TGA) .
Key Research Findings
Scientific Research Applications
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Reactivity Insights :
- Unlike γ-keto amides (e.g., 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide), the absence of a ketone group in the target compound limits cyclization reactivity under thionation conditions .
Physicochemical Properties
- Molecular Weight: Estimated ~347.24 g/mol (C₁₄H₁₃INOS).
- Electronic Effects : The iodine atom (σₚ = +0.18) exerts moderate electron-withdrawing effects, while the thiophene ring contributes π-electron density.
- Solubility : Likely low aqueous solubility due to aromatic and halogenated groups; DMF or DMSO may serve as suitable solvents .
Biological Activity
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an iodo-substituted phenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms. Its synthesis typically involves coupling reactions that integrate the thiophene and butanamide functionalities with the iodo-substituted phenyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. For instance, studies indicate that related derivatives activate caspase-3 and caspase-8, leading to cell death via the extrinsic apoptotic pathway .
- Anticancer Properties : The compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating significant anticancer potential .
- Receptor Modulation : The presence of the thiophene ring may enhance binding affinity to specific biological targets, potentially modulating receptor activity involved in cancer progression or other diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Induction of apoptosis via caspases |
| Analog A | MCF7 | 10.56 | PARP cleavage and caspase activation |
| Analog B | A549 | TBD | Receptor modulation and apoptosis |
Case Study 1: HepG2 Cell Line
In a study focused on HepG2 cells, it was found that compounds similar to this compound induced significant apoptosis. The study measured caspase activity and PARP cleavage as indicators of cellular apoptosis, demonstrating that these compounds act primarily through caspase-8 activation, leading to downstream effects on caspase-3 .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications on the phenyl and thiophene rings significantly influenced the potency of these compounds against various cancer cell lines. Substituents such as halogens or alkyl groups were found to enhance biological activity by improving receptor binding affinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
